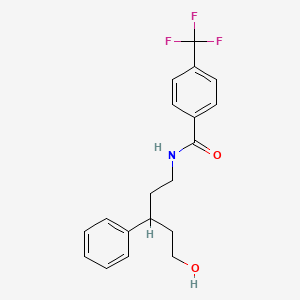

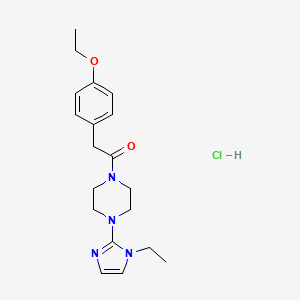

![molecular formula C18H17BrN2O3 B3019828 N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide CAS No. 313274-73-6](/img/structure/B3019828.png)

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide" is a derivative of benzamide with potential biological interest. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives is well-documented. For instance, the paper describes the synthesis of antipyrine derivatives with good yields and characterizes them spectroscopically . Another study reports the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, which could be a relevant method for synthesizing similar compounds . Additionally, the preparation of a novel non-peptide CCR5 antagonist involving bromination and N-allylation steps is detailed, which might share synthetic pathways with the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, as seen in the study of antipyrine-like derivatives . Similarly, the crystal structure of a coumarin-based fluorescent ATRP initiator was determined, which could provide insights into the structural aspects of the compound . The absolute configuration of an anilide hydrobromide was also determined, which could be relevant for understanding the stereochemistry of the target compound .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex. For example, the formation and decomposition of imidazolin-4-ones from 2-(N-benzoylamino)alkanamides in aqueous medium have been studied, revealing insights into the cyclization reactions and the influence of substituents on these processes . This information could be useful in predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability of these compounds, as demonstrated by Hirshfeld surface analysis and DFT calculations . The chemoselective N-benzoylation of aminophenols also provides information on the analytical and spectral data, which could be used to infer the properties of the target compound . Furthermore, the study of bivalent transition metal complexes of a related propanamide derivative includes physical measurements such as molar conductance and magnetic susceptibility, which could be relevant for the compound .

properties

IUPAC Name |

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-2-16(22)20-11-17(23)21-15-9-8-13(19)10-14(15)18(24)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTSRRVZQVJLSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)

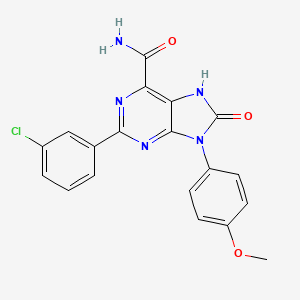

![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)

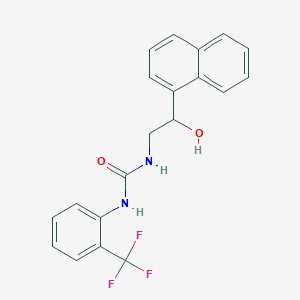

![(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3019758.png)

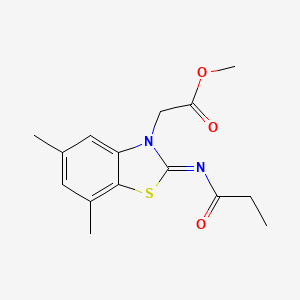

![Ethyl (5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3019762.png)

![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3019763.png)

![2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B3019764.png)

![(Z)-5-((3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3019767.png)